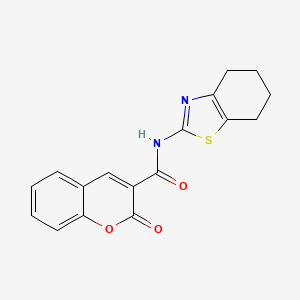

2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide

Description

This compound belongs to the class of 2-oxo-2H-chromene-3-carboxamides, characterized by a coumarin (chromene) backbone fused with a tetrahydrobenzothiazole moiety via a carboxamide linkage. Its synthesis involves the rearrangement of 2-imino-2H-chromene-3-carboxamides under acidic conditions, as described in .

Properties

Molecular Formula |

C17H14N2O3S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3S/c20-15(19-17-18-12-6-2-4-8-14(12)23-17)11-9-10-5-1-3-7-13(10)22-16(11)21/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,20) |

InChI Key |

VNMHRRGJMAZPRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde.

Coupling Reaction: The final step involves coupling the chromene core with the benzothiazole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the chromene core using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure can be described as follows:

- IUPAC Name : 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide

- Molecular Formula : C18H16N2O4S

- Molecular Weight : 356.4 g/mol

This structure combines the chromene and benzothiazole moieties, which are known for their diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation . In vitro studies have shown an IC50 range from 1.2 µM to 5.3 µM across different cancer types.

- Anti-inflammatory Effects : The chromene core is known for inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models.

Biological Research

In biological research contexts, this compound may serve as a valuable tool for studying cellular processes:

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound activates caspase pathways leading to apoptosis in targeted cancer cells while downregulating anti-apoptotic proteins.

Chemical Synthesis

The compound can act as a building block for synthesizing more complex molecules:

- Versatile Intermediate : Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. This property is particularly useful in developing new pharmaceuticals and agrochemicals.

In Vitro Studies

A study assessed the effects of this compound on several cancer cell lines and reported selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity underscores its potential as a therapeutic agent.

Mechanistic Studies

Further investigations revealed that the compound activates caspase pathways leading to apoptosis in targeted cancer cells while downregulating anti-apoptotic proteins. These insights are crucial for understanding how this compound can be utilized in therapeutic settings.

Mechanism of Action

The mechanism by which 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide exerts its effects involves:

Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide (Compound 12)

- Structural Differences : Replaces the tetrahydrobenzothiazole moiety with a 4-sulfamoylphenyl group.

- Synthesis: Prepared via refluxing 2-imino-2H-chromene-3-carboxamide derivatives with salicylaldehyde in acetic acid/sodium acetate, differing from the tetrahydrobenzothiazole analog’s pathway .

- Bioactivity : Sulfonamide derivatives are often associated with antimicrobial or anti-inflammatory activity, whereas tetrahydrobenzothiazole-containing analogs are explored for kinase inhibition .

N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl) Sulfonamide Derivatives

- Example : 4-Fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide (CAS: 495376-07-3).

- Structural Differences : Contains a sulfonamide (-SO₂NH-) linkage instead of a carboxamide (-CONH-).

Pyrimidine-Based Tetrahydrobenzothiazole Derivatives

- Example : 4-(Anthracen-9-yl)-6-methyl-N-(4,5,6,7-tetrahydro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

- Structural Differences : Replaces the chromene core with a pyrimidine ring and introduces a thioxo group.

- Bioactivity : Pyrimidine derivatives are often explored for EGFR (epidermal growth factor receptor) inhibition, suggesting divergent therapeutic targets compared to chromene-based analogs .

Indole-Tetrahydrobenzothiazole Hybrids

- Example : N-((5-Substituted-2-Phenyl-1H-Indol-3-yl)Methylene)-4,5,6,7-Tetrahydro-5,7-Dimethylbenzo[d]Thiazole-2-Amine.

- Structural Differences : Features an indole scaffold conjugated to tetrahydrobenzothiazole via a Schiff base (-CH=N-) linkage.

- Synthesis : Prepared via condensation of tetrahydrobenzothiazole-2-amine with indole-3-carboxaldehydes, contrasting with the chromene-carboxamide synthesis .

Biological Activity

The compound 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of chromene and benzothiazole moieties in its structure suggests a diverse range of biological interactions.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure:

| Property | Details |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 313.38 g/mol |

| InChI Key | InChI=1S/C17H15N3O2S/c21-15(11-9-18-12-6-2-1-5-10(11)12)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-2,5-6,9,18H,3-4,7-8H2,(H,19,20,22) |

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance:

- Mechanism of Action : Chromenes may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. They interact with tubulin at colchicine binding sites, inhibiting polymerization and leading to G2/M phase arrest .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- In Vitro Studies : Tests have shown that related chromene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective suppression of bacterial growth .

Antioxidant Activity

The antioxidant potential of this compound has been explored:

- Mechanism : Compounds containing the chromene structure have been reported to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide can be influenced by modifications to its structure:

- Substituents on the Chromene Ring : Variations in substituents can enhance or diminish activity against specific biological targets.

- Benzothiazole Modifications : Altering the benzothiazole component may affect binding affinity to enzymes or receptors involved in disease processes .

Case Studies

- Study on Anticancer Effects : A study demonstrated that a related chromene derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .

- Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Pseudomonas aeruginosa and Escherichia coli at concentrations comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide?

- Methodological Answer :

- Step 1 : Use N-substituted benzothiazole precursors (e.g., halogenated or fluorinated derivatives) as starting materials. Reactions in THF or ethanol at 170–210°C yield intermediates with ~60–93% efficiency .

- Step 2 : Employ nucleophilic substitution or condensation reactions. For example, coupling chromene-3-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under reflux conditions in anhydrous solvents (e.g., dichloromethane) .

- Step 3 : Optimize purification via recrystallization (ethanol/ethyl acetate) or flash chromatography (hexane/ethyl acetate) to achieve >95% purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions and coupling patterns (e.g., δ 8.76 ppm for chromene protons, δ 164.20 ppm for carbonyl carbons) .

- HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z 420.2049 vs. 420.2046) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Q. How should researchers design experiments to study the compound’s bioactivity?

- Methodological Answer :

- Statistical Design : Use factorial design (e.g., 2^k factorial) to evaluate variables like concentration, temperature, and solvent polarity on bioactivity outcomes .

- Control Groups : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and replicate trials (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., cyclization or amide bond formation) .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature, yields) to predict optimal conditions for new derivatives .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 2,6-difluorophenyl) on activity. For example, bulkier substituents may reduce solubility but enhance target binding .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values against kinases) to identify trends masked in individual datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.